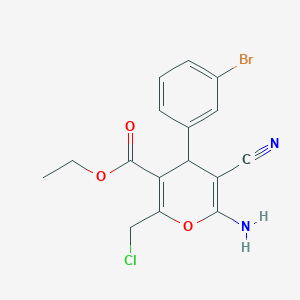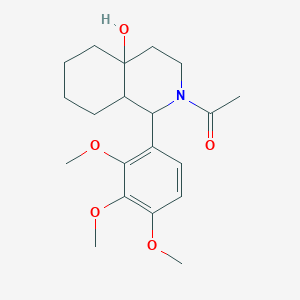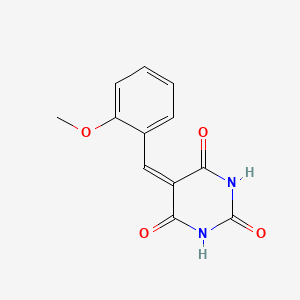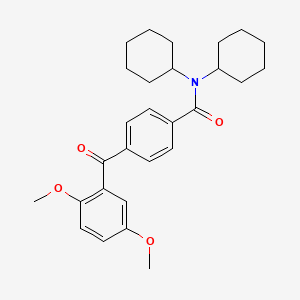
N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide
Descripción general
Descripción
N-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide, also known as BBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBH is a hydrazone derivative that has been synthesized and studied for its unique properties. In
Mecanismo De Acción
The mechanism of action of N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis. N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition can lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide can induce apoptosis, or programmed cell death, in cancer cells. N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the proliferation and migration of cancer cells. In animal studies, N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has been shown to exhibit anti-inflammatory and analgesic effects. N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide is also relatively easy to synthesize and purify. However, N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has some limitations, including its potential toxicity and limited availability. N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide should be handled with caution, and its toxicity should be evaluated before use in biological experiments. The limited availability of N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide may also limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide. One potential direction is the development of N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide-based drugs for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide and its potential as a drug candidate. Another potential direction is the synthesis of N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide-based metal complexes for the development of new materials with unique properties. Additionally, further studies are needed to explore the potential applications of N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide in analytical chemistry, such as the detection of metal ions in environmental samples.
Aplicaciones Científicas De Investigación
N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for drug development. N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has also been used as a ligand for the synthesis of metal complexes, which have been studied for their catalytic and magnetic properties. In analytical chemistry, N'-(4-tert-butylbenzylidene)-2-hydroxybenzohydrazide has been used as a reagent for the detection of various metal ions.
Propiedades
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)14-10-8-13(9-11-14)12-19-20-17(22)15-6-4-5-7-16(15)21/h4-12,21H,1-3H3,(H,20,22)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSWTEMDAKDKKU-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-hydroxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838906.png)
![1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B3838921.png)

![1-(4-chlorophenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B3838928.png)
![3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide](/img/structure/B3838934.png)




![3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838956.png)
![N-[4-(acetylamino)phenyl]-1-naphthamide](/img/structure/B3838977.png)
![2,4-dichloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B3838985.png)
![4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838993.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile](/img/structure/B3838999.png)